molecular formula C18H15ClN2O B11095119 2-chloro-4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol

2-chloro-4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol

Cat. No.: B11095119
M. Wt: 310.8 g/mol
InChI Key: IOCZKEDCWYJXEJ-UHFFFAOYSA-N
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Description

2-chloro-4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol is a complex organic compound that features a unique structure combining a benzodiazepine core with a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol typically involves multi-step organic reactions

    Formation of the Benzodiazepine Core: This step often involves the cyclization of an appropriate precursor, such as an ortho-diamine, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Attachment of the Phenolic Group: This step may involve a nucleophilic aromatic substitution reaction where a phenol derivative is introduced to the benzodiazepine core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: The benzodiazepine core can be reduced using agents such as lithium aluminum hydride (LiAlH₄) to yield dihydro derivatives.

    Substitution: The chloro group can be substituted by nucleophiles like amines or thiols to form various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄, H₂O₂, and other peroxides.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄).

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzodiazepine derivatives.

    Substitution: Amino or thio-substituted benzodiazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, 2-chloro-4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its benzodiazepine core suggests possible applications in the treatment of neurological disorders, while the phenolic group may contribute to antioxidant properties.

Industry

Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it a valuable intermediate in the synthesis of various high-value products.

Mechanism of Action

The mechanism of action of 2-chloro-4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzodiazepine core may bind to gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects and leading to sedative or anxiolytic outcomes. The phenolic group may interact with oxidative stress pathways, providing antioxidant benefits.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.

    Chlorophenol: A simple phenolic compound with antimicrobial properties.

    Pyrrolobenzodiazepines: A class of compounds with potential anticancer activity.

Uniqueness

2-chloro-4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol is unique due to its combination of a benzodiazepine core with a phenolic group, which may confer both neurological and antioxidant effects. This dual functionality distinguishes it from other benzodiazepines and phenolic compounds, making it a versatile candidate for various applications in research and industry.

Properties

Molecular Formula

C18H15ClN2O

Molecular Weight

310.8 g/mol

IUPAC Name

2-chloro-4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol

InChI

InChI=1S/C18H15ClN2O/c19-14-10-12(7-8-17(14)22)18-16-6-3-9-21(16)15-5-2-1-4-13(15)11-20-18/h1-10,18,20,22H,11H2

InChI Key

IOCZKEDCWYJXEJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=CC(=C(C=C4)O)Cl

Origin of Product

United States

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